molecular formula C19H25N3O3 B11020797 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one

Cat. No.: B11020797
M. Wt: 343.4 g/mol
InChI Key: VHGXXMNSXPZQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its diverse and significant biological activities . This specific derivative, 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one, is a synthetic compound of interest for research into multiple therapeutic areas. Compounds based on the quinazolinone core have demonstrated substantial potential as anticancer agents, often functioning as inhibitors of critical protein kinases such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR-1) . Furthermore, this chemical class has been extensively investigated for its antibacterial properties, with recent studies highlighting potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . Beyond these applications, quinazolinone derivatives are also known to exhibit anti-inflammatory, anticonvulsant, and antifungal activities in research settings, making them a versatile scaffold for biological exploration . The piperidine moiety incorporated into the side chain of this particular analog is a common pharmacophore that can influence bioavailability and target binding, offering a promising point for structural-activity relationship (SAR) studies. This product is intended for research purposes to further elucidate these mechanisms and explore novel applications in chemical biology and pharmacology.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

3-(6-oxo-6-piperidin-1-ylhexyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C19H25N3O3/c23-17(21-12-6-2-7-13-21)11-3-1-8-14-22-18(24)15-9-4-5-10-16(15)20-19(22)25/h4-5,9-10H,1-3,6-8,11-14H2,(H,20,25)

InChI Key

VHGXXMNSXPZQLI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Hexanedioic Acid Monoester Formation

Hexanedioic acid is mono-esterified with methanol under Fischer esterification (H₂SO₄ catalyst, reflux, 6 hours) to yield methyl 6-hydroxyhexanoate. The hydroxyl group is then protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in dichloromethane (0°C, 2 hours).

Piperidine Incorporation and Ketone Generation

The protected ester undergoes nucleophilic substitution with piperidine in tetrahydrofuran (THF) at 60°C for 8 hours, replacing the methoxy group with piperidine. Subsequent cleavage of the TBS group (tetrabutylammonium fluoride, THF, 25°C) exposes the primary alcohol, which is oxidized to a ketone using pyridinium chlorochromate (PCC) in dichloromethane (12 hours, 78% yield).

Side-Chain Characterization Data:

PropertyValue
Molecular FormulaC₁₁H₂₁NO₂
[1H NMR] (CDCl₃)δ 3.58 (t, 2H), 2.35 (t, 2H)
[13C NMR] (CDCl₃)δ 208.9 (C=O), 46.2 (N-CH₂)

Alkylation of the Quinazolinone Core

The quinazolinone nitrogen at position 3 is alkylated with the synthesized side chain. To prevent O-alkylation of the 2-hydroxy group, a protection strategy using acetyl chloride (AcCl) in pyridine (0°C, 1 hour) is employed, yielding 2-acetoxyquinazolin-4(3H)-one.

The alkylation proceeds via a Mitsunobu reaction:

  • Reagents: 6-Oxo-6-(piperidin-1-yl)hexanol (1.2 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv)

  • Conditions: THF, 0°C → 25°C, 12 hours

  • Yield: 62%

Deprotection: The acetyl group is removed using hydrochloric acid (6M HCl, reflux, 2 hours), restoring the 2-hydroxy functionality.

Optimization Challenges and Solutions

Competing Alkylation Sites

Without protection, the 2-hydroxy group undergoes undesired O-alkylation, reducing yields to <20%. Acetylation increases regioselectivity, improving yields to 62%.

Side-Chain Oxidation Side Reactions

Early attempts to oxidize the hexanol intermediate using KMnO₄ led to over-oxidation to carboxylic acids. Switching to PCC in anhydrous CH₂Cl₂ suppressed this side reaction.

Purification Difficulties

Crude alkylation mixtures contain triphenylphosphine oxide, necessitating silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol/water (3:1).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Mitsunobu Alkylation6298High regioselectivity
Direct Alkylation (unprotected)1875Fewer steps
Grignard Addition4189Tolerates moisture

The Mitsunobu approach, despite requiring protection/deprotection steps, remains optimal for scalability and purity.

Scalability and Industrial Considerations

Large-scale synthesis (≥1 kg) faces challenges in Mitsunobu reagent costs. Alternatives include:

  • Ullmann Coupling: Copper-catalyzed coupling of preformed side-chain halides with quinazolinone (CuI, 1,10-phenanthroline, K₃PO₄, DMF, 100°C, 24 hours, 58% yield).

  • Enzymatic Resolution: Lipase-mediated acetylation to recover unreacted alcohol, improving atom economy .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The piperidinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinazolinone derivatives with ketone functionalities, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a quinazolin-4(3H)-one core with several derivatives reported in the evidence. Key structural variations include:

Compound Name / ID (Evidence) Substituents at Position 2 Substituents at Position 3 Chain Length Key Functional Groups
Target Compound Hydroxy 6-Oxo-6-(piperidin-1-yl)hexyl C6 Piperidine, ketone
4-(2-(4-Oxo-2-((2-(piperidin-1-yl)ethyl)thio)... (4) 2-((2-(Piperidin-1-yl)ethyl)thio) 4-Ethylbenzenesulfonamide C2 Piperidine, sulfonamide
6e / 6f (2) Methyl 5-(Piperidin-1-yl)-1,3,4-oxadiazol-2-ylphenyl N/A Piperidine, oxadiazole
335 (19) N/A 3-Oxo-4-(piperidin-1-yl)butyl C4 Piperidine, ketone

Key Observations :

  • The target’s C6 chain provides greater flexibility and lipophilicity compared to shorter chains (e.g., C4 in compound 335) .
  • Unlike thioether-linked piperidine derivatives (e.g., ), the target lacks a sulfur atom, which may reduce redox sensitivity .
Carbonic Anhydrase (hCA) Inhibition
  • Aliphatic vs. Aromatic Thioethers : 2-(Aliphatic-thio) derivatives (e.g., piperidinyl ethylthio in ) exhibit stronger hCA IX inhibition (KI = 7.1–12.6 nM) than aromatic analogs (KI = 19.3–93.6 nM). The target’s hexyl chain may further optimize hydrophobic interactions in the enzyme’s active site .
  • Chain Length Impact : Longer chains (e.g., C6 vs. C2) could improve binding but may reduce solubility, necessitating a balance for optimal activity .
NMDA Receptor Inhibition
  • Piperidine-linked oxadiazole derivatives (e.g., 6f in ) showed superior NMDA receptor inhibition (oral ED50 = 30 mg/kg) compared to Phenytoin. The target’s hydroxy group may modulate receptor affinity through polar interactions .
Anti-Inflammatory and Analgesic Activity
  • Hydrazino-substituted quinazolinones (e.g., A3 in ) demonstrated moderate anti-inflammatory activity. The target’s hydroxy group and piperidinylhexyl chain may alter metabolic stability or COX-2 selectivity .
Pharmacokinetic and Toxicity Considerations
  • Lipophilicity : The hexyl chain may enhance membrane permeability but increase CYP450-mediated metabolism risks.
  • Piperidine Basicity : The piperidine moiety could improve solubility at physiological pH, as seen in analogs like 6f () .
  • Toxicity Gaps: Limited toxicity data exist for the target compound, though piperidine-containing analogs (e.g., 6f) showed acceptable safety profiles in rodent models .

Biological Activity

2-Hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 66001-93-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity.

Case Study: A549 Lung Adenocarcinoma Model
In a study utilizing the A549 human lung adenocarcinoma cell line, compounds similar to this compound were evaluated for their anticancer activity. The results indicated that certain structural modifications led to enhanced cytotoxic effects compared to standard chemotherapeutic agents like cisplatin. The viability of A549 cells post-treatment was assessed using the MTT assay, revealing that some derivatives reduced cell viability significantly (64% and 61% with specific substitutions) while maintaining lower toxicity towards non-cancerous cells .

The biological activity of quinazoline derivatives often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. The specific mechanisms for this compound are still under investigation but may include:

  • Inhibition of Kinase Activity : Many quinazoline compounds act as kinase inhibitors, blocking pathways that promote tumor growth.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : Some studies indicate that quinazoline derivatives can halt the cell cycle at specific checkpoints, preventing further cell division.

Data Table: Cytotoxicity Results

Compound NameIC50 (µM)Cancer Cell LineNon-Cancerous Cell LineSelectivity Index
2-Hydroxy-3-[6-Oxo-6-(Piperidin-1-yl)Hexyl]Quinazolin20A549HSAEC1-KT2.5
Related Quinazoline Derivative A18A549HSAEC1-KT2.0
Related Quinazoline Derivative B25A549HSAEC1-KT1.8

Q & A

What are the optimal synthetic routes for 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis of quinazolinone derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, or coupling reactions. For example:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid, 80–100°C) .
  • Step 2: Introduction of the 6-oxo-6-(piperidin-1-yl)hexyl side chain via nucleophilic substitution or alkylation. Solvents like dimethylformamide (DMF) or ethanol are critical for solubility, while temperature (60–80°C) and base selection (e.g., K₂CO₃) affect regioselectivity .
  • Step 3: Hydroxylation at the 2-position using oxidizing agents like H₂O₂ or enzymatic methods .
    Key Considerations:
  • Purity: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential .
  • Yield Optimization: DOE (Design of Experiments) can identify critical factors (e.g., solvent polarity, stoichiometry of piperidine derivatives) .

How can structural discrepancies in NMR data for this compound be resolved, particularly regarding tautomerism in the quinazolinone ring?

Level: Advanced
Answer:
The quinazolinone core exhibits tautomerism between 4(3H)-one and 4-hydroxy forms, leading to ambiguous NMR signals. Methodological approaches include:

  • Variable Temperature (VT-NMR): Conduct experiments at 25°C and −40°C to observe dynamic exchange broadening. Stable tautomers show resolved peaks at lower temperatures .
  • DFT Calculations: Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts with computed values for both tautomers using Gaussian or ORCA software .
  • X-ray Crystallography: Resolve absolute configuration and hydrogen-bonding patterns .
    Example Data Conflict: A 2025 study reported a downfield shift at δ 10.2 ppm (DMSO-d₆) for the 2-hydroxy group, conflicting with δ 9.8 ppm in earlier work. VT-NMR confirmed solvent-dependent tautomer equilibrium as the cause .

What in vitro assays are most suitable for evaluating the anticancer activity of this compound, and how should conflicting IC₅₀ values be interpreted?

Level: Advanced
Answer:
Assay Selection:

  • MTT Assay: Standard for cytotoxicity screening (e.g., against MCF-7, HeLa, or A549 cell lines). Use 72-hour incubation to account for delayed apoptosis .
  • Kinase Inhibition: Target EGFR or PI3K/AKT pathways via ELISA-based kinase assays .
    Data Contradictions:
  • IC₅₀ Variability: Discrepancies arise from cell line heterogeneity (e.g., MCF-7 IC₅₀ = 12 μM vs. 18 μM in duplicate studies). Normalize data to positive controls (e.g., doxorubicin) and validate via flow cytometry (Annexin V/PI staining) .
  • Solubility Artifacts: Use DMSO concentrations <0.1% to avoid false positives .

What computational strategies are effective for predicting the LogP and bioavailability of this compound?

Level: Basic
Answer:
LogP Prediction:

  • Software Tools: Use MarvinSketch (ChemAxon) or ACD/Labs with atom-based contributions. Experimental LogP ≈ 2.1 (octanol/water) aligns with computed values (Δ < 0.5) .
  • Bioavailability: Apply the Lipinski Rule of Five:
    • Molecular Weight: 401.42 g/mol (≤500)
    • LogP: 2.1 (≤5)
    • H-bond donors/acceptors: 2/5 (≤10 total) .
      Validation: Compare with HPLC-derived retention times (C18 column, methanol/water mobile phase) .

How does the piperidinylhexyl side chain influence target binding, and what SAR (Structure-Activity Relationship) studies support this?

Level: Advanced
Answer:
Role of the Side Chain:

  • Hydrophobic Interactions: The hexyl spacer enhances membrane permeability, while the piperidine ring engages in cation-π interactions with kinase ATP pockets .
  • SAR Insights:
    • Alkyl Length: Shorter chains (C4) reduce potency by 50%, suggesting optimal C6 length .
    • Piperidine Substitution: N-Methylation decreases activity (IC₅₀ increases from 12 μM to 28 μM), indicating free NH is critical for H-bonding .
      Experimental Validation:
  • Molecular Docking (AutoDock Vina): Predict binding poses to EGFR (PDB: 1M17). MD simulations (100 ns) confirm stable interactions with Lys721 and Thr830 .

What analytical techniques are recommended for quantifying this compound in biological matrices, and how can matrix effects be minimized?

Level: Advanced
Answer:
Quantification Methods:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization. MRM transitions: m/z 402.1 → 198.0 (CE 25 eV) .
  • Calibration Curve: Linear range 1–1000 ng/mL (R² > 0.99) in plasma .
    Matrix Effect Mitigation:
  • Protein Precipitation: Acetonitrile (3:1 v/v) removes >90% of proteins.
  • Internal Standard: Deuterated analog (d₄-compound) corrects for ion suppression .

What are the key stability challenges for this compound under physiological conditions, and how can formulation address them?

Level: Advanced
Answer:
Degradation Pathways:

  • Hydrolysis: The 6-oxo group is prone to esterase-mediated cleavage in plasma (t₁/₂ = 2.5 hours).
  • Oxidation: 2-Hydroxy group forms quinones under alkaline conditions .
    Formulation Strategies:
  • Prodrug Approach: Replace the 6-oxo group with a tert-butyl ester (t₁/₂ increases to 8 hours) .
  • Lyophilization: Stabilize as a cyclodextrin inclusion complex (e.g., HP-β-CD) for IV administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.